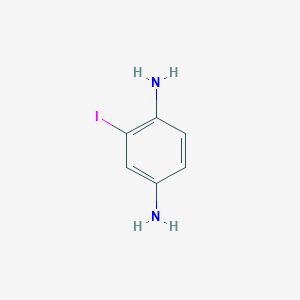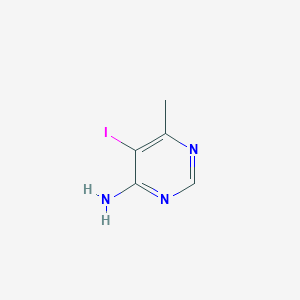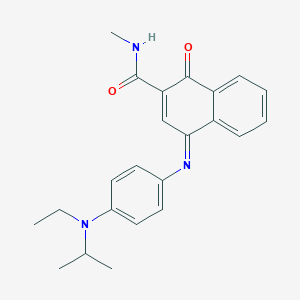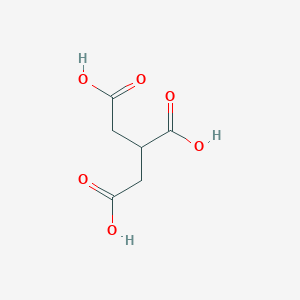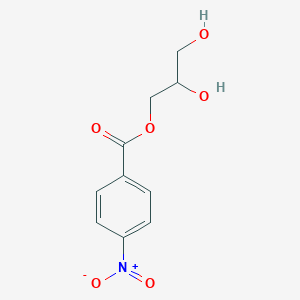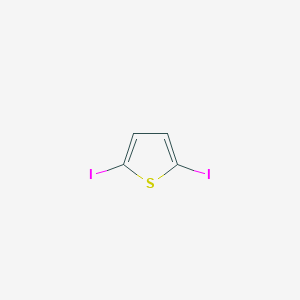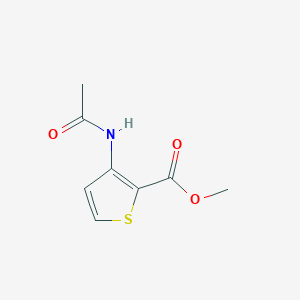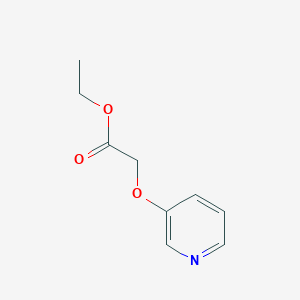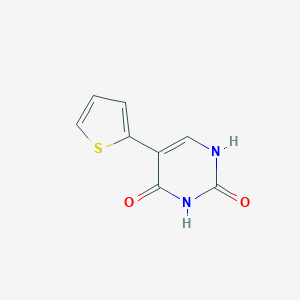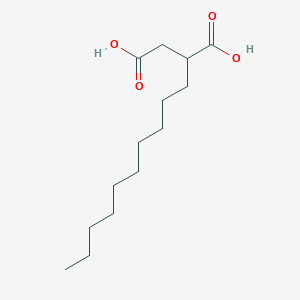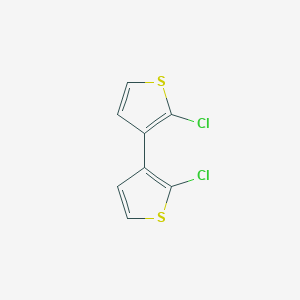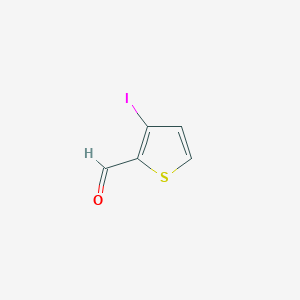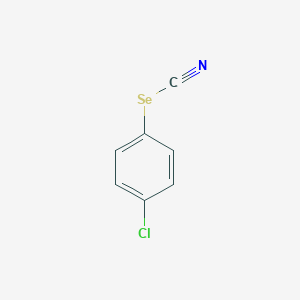
(4-Chlorophenyl) selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl) selenocyanate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the selenocyanate family, which is known for its diverse chemical and biological properties.
Applications De Recherche Scientifique
(4-Chlorophenyl) selenocyanate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biochemical assays. It has also been studied for its potential therapeutic properties, including as an anticancer agent and as a treatment for neurological disorders.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl) selenocyanate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to cell death, making it a potential therapeutic agent for cancer treatment.
Effets Biochimiques Et Physiologiques
(4-Chlorophenyl) selenocyanate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune system function. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Chlorophenyl) selenocyanate for lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to biochemical assays. However, it can be difficult to work with due to its high toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for research on (4-Chlorophenyl) selenocyanate. One area of interest is its potential use as an anticancer agent, either alone or in combination with other therapies. It may also have applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective synthesis methods.
Méthodes De Synthèse
(4-Chlorophenyl) selenocyanate can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with sodium selenocyanate or by reacting 4-chlorophenyl isothiocyanate with selenium dioxide in the presence of a base. The synthesis method used will depend on the desired purity, yield, and scale of the compound.
Propriétés
Numéro CAS |
7314-73-0 |
|---|---|
Nom du produit |
(4-Chlorophenyl) selenocyanate |
Formule moléculaire |
C7H4ClNSe |
Poids moléculaire |
216.54 g/mol |
Nom IUPAC |
(4-chlorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4ClNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
Clé InChI |
SFMXBMMVVZHEMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1Cl)[Se]C#N |
SMILES canonique |
C1=CC(=CC=C1Cl)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
